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molecular formula F- B091410 fluoride CAS No. 16984-48-8

fluoride

Cat. No. B091410
M. Wt: 18.99840316 g/mol
InChI Key: KRHYYFGTRYWZRS-UHFFFAOYSA-M
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Patent
US03962325

Procedure details

A mixture of 17.6 g (0.10 mol) of trifluoromethylmalonyl fluoride (containing ca. 5% of the ketene) and 24 g (0.3 mol) of SO3 was heated and crude distillate was redistilled to provide 11.9 g (40%) of pyrosulfuryl fluoride, bp 51°-54°C, and 2.4 g (15%) of trifluoromethylfluorocarbonylketene, bp 58°-59.5°C. Pyrosulfuryl fluoride was identified by comparison of bp, infrared spectrum and nmr spectrum with those reported for authentic samples. The ketene was shown in infrared to be the same as that prepared in Example 4.
Name
trifluoromethylmalonyl fluoride
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([CH:5]([C:9](F)=[O:10])[C:6]([F:8])=[O:7])([F:4])[F:3].C=C=O>>[F-:1].[F:1][C:2]([C:5]([C:6]([F:8])=[O:7])=[C:9]=[O:10])([F:4])[F:3]

Inputs

Step One
Name
trifluoromethylmalonyl fluoride
Quantity
17.6 g
Type
reactant
Smiles
FC(F)(F)C(C(=O)F)C(=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
crude distillate was redistilled

Outcomes

Product
Name
Type
product
Smiles
[F-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
FC(F)(F)C(=C=O)C(=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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